molecular formula C13H7NOS B13974120 [1]Benzofuro[2,3-f][1,3]benzothiazole CAS No. 243-04-9

[1]Benzofuro[2,3-f][1,3]benzothiazole

Cat. No.: B13974120
CAS No.: 243-04-9
M. Wt: 225.27 g/mol
InChI Key: CNKBDBFBPFCRRO-UHFFFAOYSA-N
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Description

1Benzofuro[2,3-f][1,3]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a benzofuran and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1Benzofuro[2,3-f][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an aldehyde, followed by cyclization to form the benzothiazole ring. The benzofuran moiety can be introduced through various synthetic strategies, including the use of furan derivatives and appropriate coupling reactions .

Industrial Production Methods

Industrial production of 1Benzofuro[2,3-f][1,3]benzothiazole may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and green chemistry principles can further enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1Benzofuro[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1Benzofuro[2,3-f][1,3]benzothiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1Benzofuro[2,3-f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1Benzofuro[2,3-f][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural and functional attributes .

Properties

CAS No.

243-04-9

Molecular Formula

C13H7NOS

Molecular Weight

225.27 g/mol

IUPAC Name

[1]benzofuro[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C13H7NOS/c1-2-4-11-8(3-1)9-5-13-10(14-7-16-13)6-12(9)15-11/h1-7H

InChI Key

CNKBDBFBPFCRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N=CS4

Origin of Product

United States

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